

Application Notes and Protocols: Pharmacodynamic Analysis of Glesatinib in Xenograft Models

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Compound of Interest

Compound Name: MGCD-265

Cat. No.: B1683802

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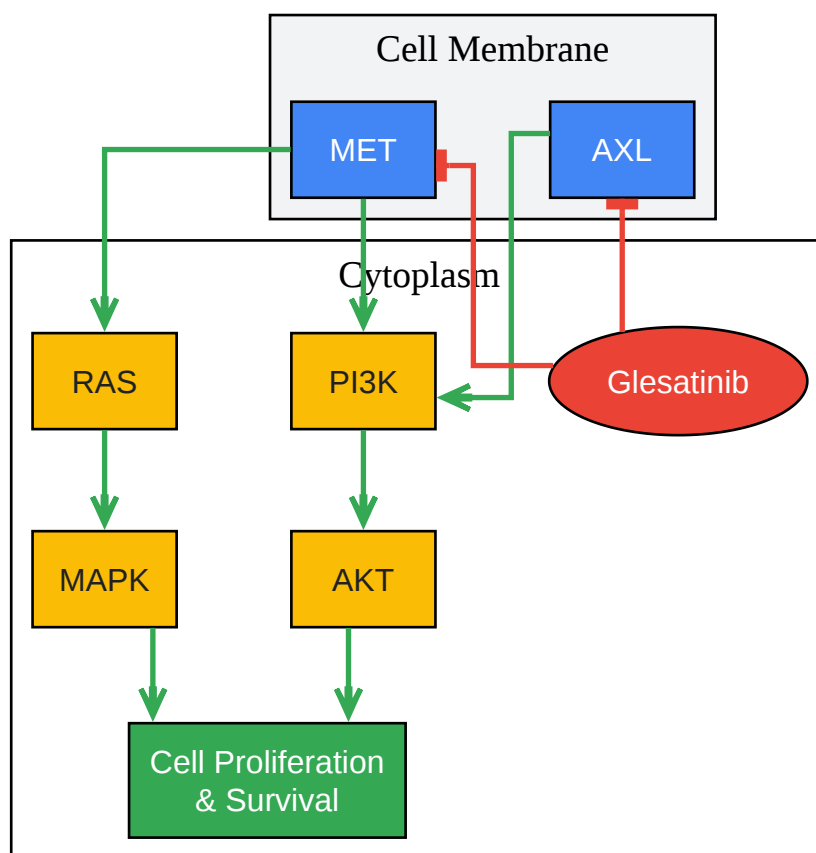
Introduction

Glesatinib (MGCD265) is a potent, orally bioavailable, spectrum-selective tyrosine kinase inhibitor targeting MET and AXL, key drivers in non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Dysregulation of the MET and AXL signaling pathways, often through mutations such as MET exon 14 skipping (METex14), is a critical oncogenic driver.[1] Glesatinib's unique Type II binding mode allows it to effectively inhibit both wild-type and mutated MET, including forms resistant to Type I inhibitors.[1] This document provides a detailed overview of the pharmacodynamic effects of Glesatinib in preclinical xenograft models, complete with experimental protocols and data presentation to guide researchers in their study of this compound.

Mechanism of Action

Glesatinib competitively inhibits ATP binding to the catalytic kinase domains of MET and AXL. [1] This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades pivotal for tumor growth, survival, invasion, and metastasis.[1] The primary pathways inhibited by Glesatinib include the RAS/MAPK and PI3K/AKT pathways. [1]

Glesatinib Signaling Pathway



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Caption: Glesatinib inhibits MET and AXL signaling pathways.

Quantitative Data Summary

The antitumor activity of Glesatinib has been demonstrated in various preclinical xenograft models. The following tables summarize the efficacy of Glesatinib in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Table 1: Glesatinib Efficacy in Cell Line-Derived Xenograft (CDX) Models

Cell Line	Cancer Type	MET Alteration	Mouse Strain	Glesatinib Dose (oral)	Treatment Duration	Tumor Growth Inhibition (TGI)	Reference
Hs746T	Gastric Carcinoma	MET Amplification, METex14 del	NOD/SCID	60 mg/kg daily	11-32 days	Complete Regression	[3] [4]
MKN-45	Gastric Carcinoma	MET Amplification	Not Specified	60 mg/kg daily	Not Specified	Regression	[3]
H441	NSCLC	Low-level MET Amplification	Not Specified	Not Specified	Not Specified	Concentration-dependent inhibition of MET phosphorylation and cell viability	[3]
H596	NSCLC	METex14 del	Not Specified	Not Specified	Not Specified	Concentration-dependent inhibition of MET phosphorylation and cell viability	[3]

Table 2: Glesatinib Efficacy in Patient-Derived Xenograft (PDX) Models

PDX Model	Cancer Type	MET Alteration	Glesatinib Dose (oral)	Treatment Duration	Tumor Response	Reference
LU2503	NSCLC	METex14 del, MET copy gain	60 mg/kg daily	Not Specified	Marked Regression	[3]
LU5381	NSCLC	METex14 del, MET copy gain	60 mg/kg daily	19-28 days	34% Regression (medium tumors), 72% Regression (large tumors)	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the pharmacodynamic effects of Glesatinib.

In Vivo Xenograft Efficacy Study

This protocol outlines the general procedure for assessing the antitumor efficacy of Glesatinib in a subcutaneous xenograft model.

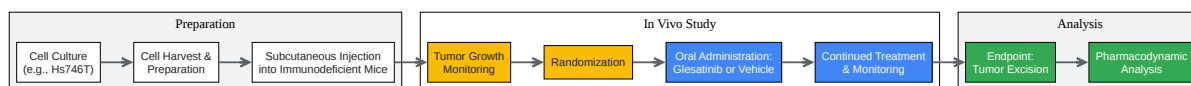
Materials:

- Cancer cell line of interest (e.g., Hs746T)
- Immunodeficient mice (e.g., NOD/SCID)
- Matrigel

- Glesatinib
- Vehicle control (e.g., 0.5% methylcellulose in sterile water)
- Calipers
- Dosing gavage needles

Procedure:

- Cell Culture and Implantation:
 - Culture cancer cells in appropriate media to ~80% confluency.
 - Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
 - Subcutaneously inject $5-10 \times 10^6$ cells into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
(Tumor Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
 - When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
- Drug Administration:
 - Prepare Glesatinib formulation in the appropriate vehicle.
 - Administer Glesatinib (e.g., 60 mg/kg) or vehicle control orally via gavage daily.
- Monitoring and Endpoint:
 - Continue treatment for the specified duration (e.g., 2-4.5 weeks).^[3]
 - Monitor tumor volume and body weight 2-3 times per week.
 - At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis.



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